Dimethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.: 117210-76-1
Cat. No.: VC16036579
Molecular Formula: C22H23NO6
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117210-76-1 |
|---|---|
| Molecular Formula | C22H23NO6 |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | dimethyl 4-[5-(4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C22H23NO6/c1-12-18(21(24)27-4)20(19(13(2)23-12)22(25)28-5)17-11-10-16(29-17)14-6-8-15(26-3)9-7-14/h6-11,20,23H,1-5H3 |
| Standard InChI Key | BXZSVYYLBVGIQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=C(C=C3)OC)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a 1,4-dihydropyridine ring substituted at the 4-position with a furan-2-yl group, which is further functionalized with a 4-methoxyphenyl moiety. The dihydropyridine core is esterified at the 3- and 5-positions with methyl groups, while the 2- and 6-positions are occupied by methyl substituents. This arrangement creates a planar, conjugated system that enhances electronic delocalization, a hallmark of dihydropyridines.
Molecular Data
| Property | Value |
|---|---|
| CAS Number | 117210-76-1 |
| Molecular Formula | C<sub>22</sub>H<sub>23</sub>NO<sub>6</sub> |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | Dimethyl 4-[5-(4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
The methoxy group at the para position of the phenyl ring contributes to the compound’s lipophilicity, potentially influencing its pharmacokinetic properties. The furan ring introduces rigidity, which may stabilize interactions with biological targets.
Synthesis and Chemical Optimization
Synthetic Routes
The synthesis typically involves a multi-step process:
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Formation of the Dihydropyridine Core: A Hantzsch-type reaction between a β-keto ester (e.g., methyl acetoacetate), an aldehyde, and ammonium acetate generates the dihydropyridine ring.
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Furan Ring Introduction: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the furan moiety to the dihydropyridine core.
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Esterification: Methylation of carboxylic acid intermediates completes the ester functionalities.
Industrial-Scale Optimization
Industrial protocols employ continuous flow reactors to enhance reaction efficiency and reproducibility. High-throughput screening of catalysts (e.g., palladium for coupling reactions) has reduced side-product formation, achieving yields exceeding 80% in optimized conditions.
Biological Activity and Mechanistic Insights
Calcium Channel Modulation
The compound’s primary pharmacological action involves interaction with L-type calcium channels, a common target for dihydropyridines. By binding to the α<sub>1</sub> subunit, it inhibits calcium influx, leading to vascular smooth muscle relaxation and vasodilation. Computational docking studies suggest that the methoxyphenyl group enhances binding affinity through hydrophobic interactions with channel residues.
Comparative Analysis with Structural Analogs
Diethyl Ester Variant
Replacing the methyl esters with ethyl groups (e.g., diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, CAS 117210-77-2) increases molecular weight (411.4 g/mol) and lipophilicity . This modification may alter bioavailability but retains calcium channel activity .
Chloro-Substituted Derivatives
| Compound Modification | Molecular Weight (g/mol) | Key Property Change |
|---|---|---|
| Diethyl Ester | 411.4 | Increased Lipophilicity |
| 3-Chloro-4-Methoxyphenyl | 431.9 | Enhanced Electrophilicity |
| 2-Ethoxyphenyl (CAS 853312-89-7) | 411.4 | Altered Substituent Orientation |
Future Research Directions
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Pharmacodynamic Profiling: Elucidate dose-response relationships and off-target effects using in vivo models.
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Formulation Development: Explore nanoencapsulation to improve solubility and bioavailability.
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Structure-Activity Relationships (SAR): Systematically modify substituents to optimize potency and selectivity.
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